molecular formula C14H19FN2O2 B189639 N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide CAS No. 112913-94-7

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide

Cat. No.: B189639
CAS No.: 112913-94-7
M. Wt: 266.31 g/mol
InChI Key: IYDYAXXGLUZOJN-UHFFFAOYSA-N
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Description

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is an organic compound with the molecular formula C14H19FN2O2. It is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a morpholine ring substituted with a 4-fluorobenzyl group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide can be synthesized through the reaction of benzaldehyde with N-acetyl-N-methylformamide sodium salt. The reaction typically involves the following steps:

    Formation of the Intermediate: Benzaldehyde reacts with N-acetyl-N-methylformamide sodium salt to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the morpholine ring.

    Substitution: The 4-fluorobenzyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: High-purity benzaldehyde and N-acetyl-N-methylformamide sodium salt are prepared.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Friedel-Crafts Reaction: The benzyl group can undergo Friedel-Crafts alkylation or acylation reactions.

    Aldol Condensation: The compound can participate in aldol condensation reactions, forming β-hydroxy ketones or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Friedel-Crafts Reaction: Reagents such as aluminum chloride (AlCl3) and acyl chlorides are used.

    Aldol Condensation: Reagents include bases like sodium hydroxide or potassium hydroxide.

Major Products

    Nucleophilic Substitution: Products vary depending on the nucleophile used.

    Friedel-Crafts Reaction: Products include alkylated or acylated derivatives of the original compound.

    Aldol Condensation: Products include β-hydroxy ketones or aldehydes.

Scientific Research Applications

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
  • N-((4-(4-Chlorobenzyl)morpholin-2-yl)methyl)acetamide
  • N-((4-(4-Bromobenzyl)morpholin-2-yl)methyl)acetamide

Uniqueness

N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDYAXXGLUZOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443497
Record name N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112913-94-7
Record name N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetylaminomethylmorpholine (7.0 g), 4-fluorobenzyl chloride (12 g), potassium carbonate (56 g), potassium iodide (1 g), and methyl ethyl ketone (100 ml) is refluxed with stirring for 17 hours. The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is diluted with water and extracted with chloroform. The organic layer is separated, washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is recrystallized from toluene to give the title compound (9.3 g), mp 120°-122° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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